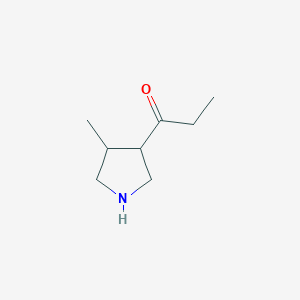

1-(4-Methylpyrrolidin-3-yl)propan-1-one

Description

1-(4-Methylpyrrolidin-3-yl)propan-1-one is a ketone derivative featuring a pyrrolidine ring substituted with a methyl group at the 4-position and a propan-1-one moiety at the 3-position. The compound’s methylpyrrolidinyl group may influence solubility, stereochemistry, and receptor interactions compared to simpler aromatic or aliphatic analogs.

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(4-methylpyrrolidin-3-yl)propan-1-one |

InChI |

InChI=1S/C8H15NO/c1-3-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

DWRLJBDPHMNMKL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CNCC1C |

Origin of Product |

United States |

Biological Activity

1-(4-Methylpyrrolidin-3-yl)propan-1-one, also known as 2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Methylpyrrolidin-3-yl)propan-1-one features a pyrrolidine ring, which is significant for its biological interactions. The molecular formula is , and its structure can be represented as follows:

Research indicates that 1-(4-Methylpyrrolidin-3-yl)propan-1-one may interact with various receptors and enzymes, modulating their activity. This interaction can lead to significant biological effects, including neuroactivity and metabolic influence. The compound's mechanism primarily involves:

- Binding to Receptors : It may act as a ligand for specific neurotransmitter receptors.

- Enzyme Modulation : The compound could influence enzyme activity, affecting metabolic pathways.

Biological Activity and Therapeutic Applications

The biological activity of 1-(4-Methylpyrrolidin-3-yl)propan-1-one suggests several therapeutic applications:

- Neuropharmacology : Its structural similarity to other neuroactive compounds indicates potential use in treating central nervous system disorders.

- Metabolic Disorders : The compound may also play a role in modulating metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Potential Applications |

|---|---|---|

| Neuroactivity | Interaction with neurotransmitter receptors | Treatment of CNS disorders |

| Enzyme modulation | Influence on metabolic pathways | Management of metabolic disorders |

| Antidepressant effects | Potential use as an antidepressant | Development of new antidepressant therapies |

Case Studies and Research Findings

Several studies have explored the biological effects of 1-(4-Methylpyrrolidin-3-yl)propan-1-one:

- Neuropharmacological Studies : A study demonstrated that the compound exhibited significant binding affinity to nicotinic acetylcholine receptors (nAChRs), suggesting its potential in developing treatments for cognitive impairments associated with Alzheimer's disease .

- Metabolic Effects : Research indicated that this compound could enhance glucose metabolism in vitro, which may have implications for diabetes management .

- Analgesic Properties : In animal models, 1-(4-Methylpyrrolidin-3-yl)propan-1-one showed analgesic effects comparable to standard pain relievers, indicating its potential as a new analgesic agent .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological studies suggest that 1-(4-Methylpyrrolidin-3-yl)propan-1-one has a favorable safety profile at therapeutic dosages. However, further studies are needed to fully understand its long-term effects and potential side effects.

Comparison with Similar Compounds

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one

- Structure: Combines a tetrahydroisoquinoline ring with a propan-1-one group and an isobutylphenyl substituent.

- Key Differences: The isoquinoline core introduces aromaticity and planar geometry, contrasting with the saturated pyrrolidine in the target compound. This structural variation may enhance π-π stacking interactions in biological systems .

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(4-(methylsulfonyl)phenyl)propan-1-one

- Structure : Features a piperidine-pyrrolidine hybrid ring and a methylsulfonylphenyl group.

- Key Differences : The additional piperidine ring and sulfonyl group increase molecular weight (394.5 g/mol) and polarity compared to the target compound. Such modifications could improve blood-brain barrier penetration or kinase inhibition .

Aromatic Propan-1-one Derivatives

1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC)

- Structure: A cathinone derivative with a fluorine-substituted phenyl ring and a methylamino side chain.

- Key Differences: The methylamino group confers stimulant properties via monoamine transporter inhibition, unlike the target compound’s methylpyrrolidinyl group. 4-FMC’s hydrochloride salt is water-soluble, whereas the target compound’s solubility may depend on its alicyclic amine .

- Biological Activity: Acts as a central nervous system (CNS) stimulant, linked to dopamine/norepinephrine reuptake inhibition .

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one

- Structure: A phenolic ketone with methoxy and hydroxyl groups on the aromatic ring.

- Key Differences : Polar substituents enhance hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to the hydrophobic methylpyrrolidinyl group in the target compound. Such derivatives are intermediates in flavoring agents or antioxidants .

Coupling Reactions of Propan-1-one Derivatives

- Example : 1-(4-Ethylphenyl)propan-1-one undergoes selective α-position coupling with N-hydroxyphthalimide to form C-fused products (62–70% yields).

- Comparison : The target compound’s pyrrolidine ring may sterically hinder similar reactions, directing reactivity to alternative sites .

Comparative Data Table

Key Findings and Implications

Structural Flexibility : Propan-1-one derivatives exhibit tunable properties via substitution. The target compound’s methylpyrrolidinyl group offers stereochemical complexity absent in aromatic analogs.

Biological Relevance : Alicyclic amines (e.g., pyrrolidine/piperidine) are prevalent in CNS-active drugs, suggesting the target compound could share similar pharmacokinetic profiles .

Reactivity : Steric effects from the pyrrolidine ring may limit certain reactions (e.g., α-position coupling), directing synthesis toward alternative functionalizations .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(4-Methylpyrrolidin-3-yl)propan-1-one typically involves:

- Construction or functionalization of the pyrrolidine ring, especially at positions 3 and 4.

- Introduction of the propan-1-one group (a ketone functionality) at the nitrogen or carbon of the pyrrolidine.

- Control of regioselectivity to ensure substitution at the 4-methyl and 3-position.

Key Synthetic Routes

Reductive Amination and Alkylation Approaches

One common approach to synthesize pyrrolidine derivatives with ketone substituents is via reductive amination of appropriate keto-aldehydes or halo-ketones with pyrrolidine derivatives:

Example: Reaction of 3-chloro-1-(4-methylpyrrolidin-3-yl)propan-1-one analogs with amines under reductive amination conditions using sodium cyanoborohydride or other mild reducing agents in solvents like acetonitrile or methanol at ambient temperature.

This method allows selective formation of the N-substituted pyrrolidine with the ketone moiety intact.

Ring Functionalization via Halogenation and Subsequent Substitution

Starting from 4-methylpyrrolidine, selective halogenation at the 3-position followed by nucleophilic substitution with a propan-1-one equivalent or its precursor can yield the target compound.

Halogenation can be achieved using reagents such as N-chlorosuccinimide or via chloromethylation reactions, followed by substitution with acetyl anion equivalents or enolate chemistry.

Catalytic Hydrogenation and Reduction Methods

Catalytic hydrogenation of precursor compounds containing unsaturated ketones or nitriles can be used to form the pyrrolidine ring with the desired substitution pattern.

For example, hydrogenation of 4-methylpyrrolidinyl-propenone derivatives under rhodium-on-charcoal catalysts in aqueous media at moderate temperatures (20–50 °C) and pressures (~300 psi) yields the saturated ketone-substituted pyrrolidine.

This method is scalable and provides high yields with minimal side reactions.

Use of Polyphosphoric Acid (PPA) Catalysis in Solvent-Free Conditions

- Although more common for quinoline derivatives, the use of polyphosphoric acid as a catalyst under solvent-free conditions at elevated temperatures (~90 °C) has been demonstrated to efficiently promote ketone formation adjacent to nitrogen heterocycles. This approach may be adapted for pyrrolidine derivatives to enhance reaction rates and yields.

Detailed Experimental Procedures and Conditions

Research Outcomes and Analytical Data

Yields: Preparations involving reductive amination and catalytic hydrogenation report yields ranging from moderate (33%) to excellent (up to 100%) depending on the precursor and conditions.

Reaction Times: Typically from 1 hour (PPA catalysis) to overnight reflux or extended stirring (10–48 hours) for some reductive amination or substitution steps.

Solvents: Acetonitrile, tetrahydrofuran (THF), and water are common. Dimethylformamide (DMF) is preferred for some substitution reactions due to its polarity and ability to dissolve reagents.

Purification: Standard workup includes aqueous washes (e.g., saturated sodium bicarbonate or brine), drying over anhydrous sodium sulfate, solvent evaporation, and chromatographic purification on silica gel with solvents such as dichloromethane/methanol mixtures.

Characterization: Products are confirmed by 1H-NMR, 13C-NMR, mass spectrometry, and sometimes X-ray crystallography for structural confirmation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination | Halo-ketone, pyrrolidine, NaBH3CN | Room temp, 2–24 h, acetonitrile | Mild, selective N-substitution | Moderate yields, requires careful pH control |

| Catalytic hydrogenation | Unsaturated ketone precursors, Rh/C, H2 | 20–50 °C, 300 psi, aqueous | High yield, clean reaction | Requires pressurized equipment |

| Halogenation + substitution | 4-Methylpyrrolidine, halogenating agent, nucleophile | Reflux or room temp, various solvents | Direct functionalization | Regioselectivity challenges |

| PPA catalysis (adapted) | Polyphosphoric acid, precursor ketones | 90 °C, solvent-free, 1 h | High yield, solvent-free | Mostly demonstrated on quinoline analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.